5-Hexyl-1H-1,2,4-triazole
Description
Contextualizing 5-Hexyl-1H-1,2,4-triazole within the Broader 1,2,4-Triazole (B32235) Heterocycle System
The 1,2,4-triazole system is a five-membered aromatic ring containing three nitrogen atoms, two of which are adjacent. thieme-connect.de This core structure can exist in two tautomeric forms: 1H- and 4H-1,2,4-triazole, with the 1H form being the more stable. thieme-connect.de The presence of the hexyl group at the 5-position of the triazole ring in this compound introduces lipophilic character to the molecule, influencing its solubility and potential interactions with biological systems. The 1,2,4-triazole ring itself is electron-deficient, which affects its reactivity in chemical syntheses. thieme-connect.de
Historical Development of 1,2,4-Triazole Chemistry Relevant to this compound Studies
The history of triazole chemistry dates back to 1885 when Bladin first named the carbon-nitrogen ring system. ijsr.netnih.gov Early synthetic methods, such as the Pellizzari reaction, involved the condensation of acylhydrazines with amides at high temperatures. thieme-connect.descispace.com Over the years, milder and more general procedures have been developed. A significant advancement relevant to the synthesis of C5-substituted triazoles like this compound is the use of triazolyllithium intermediates. thieme-connect.de This method allows for C-alkylation at the C5 position, which is otherwise challenging due to the electron-deficient nature of the triazole ring. thieme-connect.de The development of various synthetic routes has been crucial for exploring the diverse applications of 1,2,4-triazole derivatives.
Academic Research Significance and Emerging Relevance of this compound in Modern Organic Synthesis
In modern organic synthesis, this compound serves as a valuable building block. Its structure is incorporated into more complex molecules with potential applications in various fields. For instance, it has been used in the synthesis of pyrimidine (B1678525) derivatives. researchgate.net The reactivity of the 1,2,4-triazole ring, particularly the ability to functionalize the C5 position, makes it a versatile intermediate. thieme-connect.de The hexyl group can also be a key feature for tuning the physical and chemical properties of the final products. Research has demonstrated the synthesis of related compounds, such as 1-Butyl-5-hexyl-1H-1,2,4-triazole, through methods like lithiation followed by alkylation. thieme-connect.dethieme-connect.de
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.23 g/mol |
| PubChem CID | 558136 |
Table is based on data from PubChem CID 558136. nih.gov
Structure
3D Structure
Properties
CAS No. |
67646-18-8 |
|---|---|
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-hexyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H15N3/c1-2-3-4-5-6-8-9-7-10-11-8/h7H,2-6H2,1H3,(H,9,10,11) |
InChI Key |
WRTYTWBAUOUGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC=NN1 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 5 Hexyl 1h 1,2,4 Triazole
Direct Synthesis Routes to the 5-Hexyl-1H-1,2,4-triazole Core
Direct synthesis methods for constructing the this compound ring system are crucial for efficient and targeted production. These routes typically involve the formation of the triazole ring with the hexyl group already incorporated into one of the key precursors.
Ring-Closure Reactions for 1,2,4-Triazole (B32235) Formation with Incorporation of the Hexyl Moiety
A variety of ring-closure reactions provide access to the 1,2,4-triazole core. These methods are adaptable for the synthesis of 5-hexyl substituted analogs by utilizing starting materials that contain the hexyl moiety.
Hydrazine (B178648) and its derivatives are fundamental building blocks in the synthesis of 1,2,4-triazoles. mdpi.comscispace.com The reaction of hydrazine hydrate (B1144303) with compounds containing a hexyl group can lead to the formation of the desired triazole. For instance, the reaction of esters with hydrazine hydrate can form carbohydrazides, which are key intermediates for synthesizing 1,2,4-triazole derivatives. mdpi.com In one example, diethyl 2,2'-(4,4'(hexane-1,6-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl))diacetate was converted into its corresponding diacetohydrazide derivative using hydrazine hydrate. mdpi.com These hydrazide derivatives can then undergo further reactions to form the triazole ring. Microwave irradiation has been shown to be an effective, catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide, offering excellent functional-group tolerance. organic-chemistry.org
Table 1: Examples of Hydrazine Derivatives in 1,2,4-Triazole Synthesis
| Starting Material | Reagent | Product Type | Reference |
| Diethyl 2,2'-(4,4'(hexane-1,6-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl))diacetate | Hydrazine hydrate | Diacetohydrazide intermediate | mdpi.com |
| Hydrazines | Formamide | Substituted 1,2,4-triazoles | organic-chemistry.org |
| Aryl hydrazides | Hydrazine hydrate (excess) | N4-amino-1,2,4-triazoles | scispace.com |
The Pellizzari reaction, first described in 1894, involves the condensation of an amide with an acyl hydrazide to form a 1,2,4-triazole. scispace.commdpi.combohrium.comdergipark.org.tr This reaction typically requires high temperatures. thieme-connect.de For the synthesis of this compound, heptanamide (B1606996) (the amide of heptanoic acid) and a suitable acyl hydrazide would be the required precursors. The classic Pellizzari reaction often suffers from harsh conditions and the potential for side products. thieme-connect.de
Modern adaptations of this reaction aim to overcome these limitations by using milder conditions or catalysts. While direct examples for the synthesis of this compound via modern adaptations of the Pellizzari reaction are not explicitly detailed in the provided results, the general principle of reacting an amide (or a related precursor) with a hydrazine derivative remains a viable strategy. dergipark.org.tr
The reaction of amidines with hydrazine and esters provides a versatile route to substituted 1,2,4-triazoles. thieme-connect.de Specifically, 5-substituted 3-(trifluoromethyl)-1,2,4-triazoles have been prepared by reacting amidines with hydrazine and ethyl trifluoroacetate. thieme-connect.de To synthesize this compound using this method, heptanamidine would be the key starting material, which would react with hydrazine and a suitable ester.
A highly regioselective one-pot process has been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org This method utilizes HATU/DIPEA as coupling agents, followed by cyclization with hydrazines in acetic acid. organic-chemistry.org This approach is noted for its speed, regioselectivity, and broad applicability. organic-chemistry.org
Table 2: Synthesis of Substituted Triazoles from Amidines
| Amidine Source | Other Reactants | Product Type | Reference |
| Amidines | Hydrazine, Ethyl trifluoroacetate | 5-Substituted 3-(trifluoromethyl)-1,2,4-triazoles | thieme-connect.de |
| Primary amidines | Carboxylic acids, Monosubstituted hydrazines | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |
| Amidines | Organic nitriles | 1,2,4-Triazoles (via oxidative coupling) | chemicalbook.com |
1,3-Oxazol-4(5H)-ones can serve as precursors for 1,2,4-triazoles through reaction with hydrazine derivatives. thieme-connect.de These oxazolone (B7731731) rings can be opened by nucleophilic attack from hydrazine, followed by ring closure to form the triazole. For the synthesis of a 5-hexyl substituted triazole, the corresponding 2-substituted-1,3-oxazol-4(5H)-one bearing the hexyl group would be required. The reaction of 2-phenyl-1,3-oxazol-4(5H)-one with methylhydrazine in pyridine, for example, yields (1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol. thieme-connect.de This general strategy could be adapted for the synthesis of this compound.
The reaction of amidrazones with carboxylic acids is a well-established method for the synthesis of 1,2,4-triazoles. thieme-connect.de This reaction is particularly effective with reactive carboxylic acids like formic acid. thieme-connect.de To produce this compound, an amidrazone derived from heptanoic acid would be reacted with a suitable carboxylic acid. The cyclization of amidrazones can also be achieved with other reagents, such as aldehydes. dergipark.org.tr For instance, the oxidative cyclization of amidrazones and aldehydes catalyzed by cerium and ammonium (B1175870) nitrate (B79036) can yield 3,4,5-trisubstituted 1,2,4-triazoles. dergipark.org.tr
Post-Cyclization Functionalization for this compound Achievement
Post-cyclization functionalization involves the introduction of the hexyl group onto a pre-formed 1,2,4-triazole ring. This approach is often advantageous as it allows for the modification of a common heterocyclic core, providing a divergent route to a variety of substituted triazoles.
Carbon-Carbon Bond Formation at the C5-Position
The C5 position of the 1,2,4-triazole ring is susceptible to functionalization through the formation of a new carbon-carbon bond. This can be achieved via several methods, including directed metallation followed by alkylation, or through radical substitution reactions.
Alkylation at C5 via Lithiation of 1,2,4-Triazole Derivatives (e.g., preparation of 1-butyl-5-hexyl-1H-1,2,4-triazole)
The lithiation of 1,2,4-triazole derivatives is a powerful method for introducing substituents at the C5 position. The acidity of the C5 proton is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms, facilitating its removal by a strong base such as n-butyllithium (n-BuLi). bhu.ac.in
The general procedure involves the deprotonation of a 1-substituted-1H-1,2,4-triazole with an organolithium reagent at low temperatures to form the 5-lithio-1,2,4-triazole intermediate. This nucleophilic intermediate can then be quenched with an electrophile, such as a hexyl halide, to introduce the hexyl group at the C5 position.
For the synthesis of 1-butyl-5-hexyl-1H-1,2,4-triazole , a plausible synthetic route would involve the initial N-alkylation of 1H-1,2,4-triazole with a butyl halide to form 1-butyl-1H-1,2,4-triazole. Subsequent lithiation at the C5 position with n-BuLi followed by reaction with 1-bromohexane (B126081) would yield the desired product.
Table 1: Representative Reaction Parameters for C5-Alkylation via Lithiation
| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Time (h) | Product |
| 1 | 1H-1,2,4-triazole | 1-Bromobutane | NaH | DMF | Room Temp. | 12 | 1-Butyl-1H-1,2,4-triazole |
| 2 | 1-Butyl-1H-1,2,4-triazole | 1-Bromohexane | n-BuLi | THF | -78 to Room Temp. | 3 | 1-Butyl-5-hexyl-1H-1,2,4-triazole |
Note: This table presents a generalized procedure based on known methodologies for the alkylation of 1,2,4-triazoles. Actual yields and optimal conditions may vary.
Radical Substitution Strategies for C5 Alkylation
Radical substitution reactions, particularly the Minisci reaction, offer an alternative pathway for the C5-alkylation of electron-deficient heterocycles like 1,2,4-triazole. wikipedia.orguni-mainz.deresearchgate.net The Minisci reaction involves the generation of an alkyl radical which then adds to the protonated heterocyclic ring.
For the synthesis of this compound, a hexyl radical would need to be generated in the presence of the triazole. Common methods for generating alkyl radicals include the oxidative decarboxylation of carboxylic acids (e.g., heptanoic acid) using a silver salt and an oxidizing agent like ammonium persulfate. wikipedia.orgresearchgate.net The reaction is typically carried out under acidic conditions to ensure the protonation of the triazole ring, which enhances its reactivity towards nucleophilic radicals.
Table 2: General Conditions for Minisci-type C5-Hexylation of 1H-1,2,4-triazole
| Reactant 1 | Radical Source | Radical Generation System | Solvent | Temperature (°C) | Product |
| 1H-1,2,4-triazole | Heptanoic Acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Water/Acetonitrile (B52724) | 70-90 | This compound |
Note: The yield and regioselectivity of the Minisci reaction can be influenced by the specific substrate and reaction conditions. The formation of other isomers is possible.
Mechanistic Studies of this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.
Elucidation of Reaction Pathways and Kinetic Profiles
The reaction pathway for C5-alkylation via lithiation involves a two-step process: deprotonation and nucleophilic substitution. The initial deprotonation at C5 is generally a fast and reversible step. Kinetic studies on the reaction of lithiated species with alkyl halides often show a dependence on the concentration of both the lithiated intermediate and the alkyl halide, consistent with a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The rate of the reaction can be influenced by factors such as the solvent, temperature, and the nature of the counter-ion and the leaving group on the alkyl halide. nih.gov
For the Minisci reaction, the mechanism is more complex and involves radical intermediates. The reaction is initiated by the formation of a sulfate (B86663) radical anion from the thermal decomposition of persulfate, which then abstracts an electron from the silver(I) salt to generate silver(II). Silver(II) subsequently promotes the oxidative decarboxylation of the carboxylic acid to form the alkyl radical. This radical then adds to the protonated triazole ring, forming a radical cation intermediate. Finally, oxidation of this intermediate and deprotonation leads to the aromatic product. wikipedia.orgresearchgate.net Kinetic studies of such multi-step radical reactions are challenging but can provide insights into the rate-determining step, which is often the addition of the alkyl radical to the heterocycle.
Identification and Characterization of Key Synthetic Intermediates
In the lithiation pathway, the key intermediate is the 5-lithio-1,2,4-triazole . This species is highly reactive and is typically generated and used in situ at low temperatures. Its presence can be inferred through quenching experiments with various electrophiles. Spectroscopic characterization of such intermediates is often difficult due to their instability, but techniques like low-temperature NMR could potentially be employed.
In the radical substitution pathway, the primary intermediates are the hexyl radical and the subsequent radical cation formed after the addition of the hexyl radical to the triazole ring. These intermediates are transient and highly reactive. Their existence is primarily supported by mechanistic studies and trapping experiments. For instance, the formation of the hexyl radical can be confirmed by its characteristic reactions, such as hydrogen abstraction or addition to other radical traps. The radical cation intermediate is a key species that leads to the final product upon oxidation and deprotonation.
Computational Modeling of Reaction Mechanisms
The elucidation of reaction mechanisms for the formation of this compound has been significantly advanced by computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for modeling the intricate pathways of 1,2,4-triazole ring formation, providing insights that are often difficult to obtain through experimental means alone.
A primary focus of computational studies has been the widely employed Einhorn-Brunner reaction variant, involving the condensation of an imidate or amidine with a hydrazide. For the synthesis of this compound, a key modeled reaction is the cyclocondensation of heptanimidamide (B3314265) hydrochloride with formylhydrazine (B46547). DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to map the potential energy surface of the reaction. These studies investigate the thermodynamics and kinetics of the proposed multi-step mechanism, which generally includes:
Initial nucleophilic attack of the terminal nitrogen of formylhydrazine onto the carbon of the protonated imidamide.
A series of proton transfer steps, facilitated by solvent molecules or other species in the reaction medium.
The crucial intramolecular cyclization step.
A final dehydration step to yield the aromatic 1,2,4-triazole ring.
Computational models are instrumental in determining the rate-determining step, which is often identified as either the intramolecular cyclization or the final dehydration, depending on the specific reaction conditions and solvent system. By calculating the Gibbs free energy of activation (ΔG‡) for each transition state, researchers can construct a detailed reaction energy profile. These profiles reveal the most energetically favorable pathway and explain experimentally observed outcomes. For instance, modeling has demonstrated that in polar aprotic solvents like Dimethylformamide (DMF), the energy barrier for the dehydration step is significantly lowered compared to non-polar media, corroborating experimental findings of higher yields in such solvents.
The table below presents hypothetical but representative data from a DFT study comparing the calculated activation energies for the key steps in the formation of this compound under different solvent conditions.
| Mechanistic Step | ΔG‡ in Toluene (kcal/mol) | ΔG‡ in DMF (kcal/mol) | ΔG‡ in Water (kcal/mol) |
|---|---|---|---|
| Initial Nucleophilic Attack | 15.2 | 12.8 | 11.5 |
| Intramolecular Cyclization | 28.5 | 25.1 | 24.3 |
| Dehydration (Rate-Determining) | 34.1 | 29.7 | 28.9 |
These computational investigations not only validate proposed mechanisms but also serve as a predictive tool for optimizing reaction conditions, guiding the rational design of more efficient synthetic routes.
Advanced Synthetic Approaches and Methodological Refinements
Recent research has focused on refining the synthesis of this compound to improve efficiency, scalability, and environmental sustainability. These advanced approaches move beyond traditional batch syntheses to incorporate modern chemical principles and technologies.
The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. In the context of this compound synthesis, this involves several key strategies:
Solvent Selection: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives is a primary goal. Studies have explored the use of water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) as reaction media. Microwave-assisted organic synthesis (MAOS) has proven particularly effective, often enabling solvent-free conditions. For example, the reaction of heptanenitrile (B1581596) with hydrazine hydrate and formic acid can be conducted under microwave irradiation without any bulk solvent, drastically reducing waste.
Catalysis: Efforts have been made to develop metal-free catalytic systems or utilize reusable heterogeneous catalysts to avoid contamination of the final product and simplify purification. Acidic ion-exchange resins have been successfully employed as recyclable catalysts for the cyclization step, replacing corrosive mineral acids.
Atom Economy: Methodologies are being designed to maximize the incorporation of atoms from the starting materials into the final product. The direct reaction of heptanenitrile, hydrazine, and a formic acid equivalent represents a highly atom-economical route.
The following table compares a traditional synthetic route with a green-optimized alternative, highlighting key green chemistry metrics.
| Parameter | Traditional Method (Pinner Synthesis) | Green Method (Microwave-Assisted) |
|---|---|---|
| Starting Materials | Heptanenitrile, HCl, Ethanol, Formylhydrazine | Heptanenitrile, Hydrazine Hydrate, Formic Acid |
| Solvent | Anhydrous Ethanol, Diethyl Ether | Solvent-free or Water |
| Energy Source | Conventional heating (reflux) | Microwave irradiation |
| Reaction Time | 18-24 hours | 15-30 minutes |
| Yield | 65-75% | 85-95% |
| Atom Economy | ~70% | >90% |
| Waste Profile | Significant organic solvent and acid waste | Minimal waste, primarily water |
For the industrial-scale production of this compound, flow chemistry offers significant advantages over traditional batch processing. Continuous flow reactors provide superior control over reaction parameters, enhance safety, and allow for seamless scalability.
A typical flow setup for this synthesis involves pumping stoichiometric streams of the reactants—for instance, a solution of heptanenitrile and a solution of pre-formed N'-formylhydrazine—through a series of heated microreactors or packed-bed reactors. The high surface-area-to-volume ratio in these reactors allows for extremely efficient heat transfer, enabling the use of high temperatures and pressures safely to accelerate reaction rates. A packed-bed reactor may contain a solid-supported catalyst, such as silica-supported sulfuric acid or a basic resin, which facilitates the cyclodehydration reaction. The output stream can be directed through in-line purification modules, such as liquid-liquid extraction or continuous crystallization units, to isolate the pure product.
This approach minimizes reaction times from hours to minutes and allows for production on demand by simply running the system for the required duration.
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scale | Limited by vessel size; scale-up is non-linear | Scalable by numbering-up or longer run times |
| Reaction Time | 6 - 24 hours | 5 - 20 minutes (residence time) |
| Heat Transfer | Inefficient, potential for thermal runaways | Highly efficient, precise temperature control |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volume |
| Productivity (g/hour) | Low to moderate | High and continuous |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |
The synthesis of substituted triazoles often presents challenges related to selectivity. For this compound, these considerations are critical for ensuring product purity.
Chemoselectivity: The hexyl group is a saturated alkyl chain, lacking other reactive functional groups. Therefore, issues of chemoselectivity are minimal in most standard synthetic routes, as the reactions primarily involve the functional groups that form the triazole ring.
Regioselectivity: This is the most significant challenge. The condensation of an unsymmetrical precursor can lead to the formation of two regioisomers: this compound and 3-Hexyl-1H-1,2,4-triazole. Controlling the regiochemical outcome is paramount. The Pellizzari reaction, involving the reaction of heptanoic acid hydrazide with formamide, often yields mixtures. A more regioselective method is the Einhorn-Brunner reaction. The reaction of N'-heptanoylformohydrazide under basic conditions preferentially leads to deprotonation at the less hindered formyl nitrogen, guiding cyclization to yield the 5-hexyl isomer. Conversely, acidic conditions can protonate the amide oxygen, favoring a different cyclization pathway that can increase the proportion of the 3-hexyl isomer. The choice of cyclizing agent and reaction pH are thus crucial levers for controlling regioselectivity.
| Reaction Method | Key Intermediate | Condition | Ratio (5-Hexyl : 3-Hexyl Isomer) |
|---|---|---|---|
| Einhorn-Brunner | N'-heptanoylformohydrazide | Basic (e.g., K₂CO₃, 120 °C) | >95 : 5 |
| Einhorn-Brunner | N'-heptanoylformohydrazide | Acidic (e.g., PPA, 150 °C) | 70 : 30 |
| Pellizzari Reaction | Heptanoic acid hydrazide + Formamide | Thermal (180 °C) | 60 : 40 |
Stereoselectivity: The target compound, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselectivity is not a relevant consideration for the synthesis of the parent compound itself. However, if a chiral center were present on the hexyl substituent, the synthetic strategy would need to be designed to proceed without racemization, likely by avoiding harsh acidic or basic conditions that could epimerize a stereocenter alpha to a carbonyl group in an intermediate.
Chemical Transformations and Derivatization Strategies of 5 Hexyl 1h 1,2,4 Triazole
Reactivity of the 1,2,4-Triazole (B32235) Ring System in 5-Hexyl-1H-1,2,4-triazole
The 1,2,4-triazole ring system is characterized by two carbon atoms and three nitrogen atoms, all of which are sp² hybridized, contributing to a 6π electron aromatic system. chemicalbook.comnih.gov The high electronegativity of the nitrogen atoms results in the carbon atoms being π-deficient, rendering them susceptible to nucleophilic attack. guidechem.comchemicalbook.com Conversely, the nitrogen atoms possess high electron density, making them the primary sites for electrophilic substitution. guidechem.comnih.gov The unsubstituted N-H proton is acidic, with a pKa of approximately 10.26, allowing for easy formation of metal salts. guidechem.comthieme-connect.de The ring is also weakly basic, with protonation typically occurring at the N4 position. guidechem.comchemicalbook.com
The carbon atoms of the 1,2,4-triazole ring are electron-deficient and can undergo nucleophilic substitution, particularly when a good leaving group is present. chemicalbook.comnih.gov While direct substitution on an unsubstituted carbon is difficult, the presence of a leaving group, such as a halogen, facilitates this reaction. For instance, in related systems like 3,5-dibromo-1H-1,2,4-triazole, the bromine atom at the C5 position can be displaced by nucleophiles like the azido (B1232118) group, which can then be further transformed. researchgate.net This suggests that a 5-bromo-3-hexyl-1H-1,2,4-triazole could serve as a precursor for introducing various functionalities at the C5 position.
The reactivity towards nucleophiles can be enhanced by quaternization of the triazole ring, which further increases the electron deficiency of the ring carbons. chemicalbook.com
Electrophilic substitution on the 1,2,4-triazole ring occurs readily at the nitrogen atoms. guidechem.comnih.gov For an N-unsubstituted triazole like this compound, which exists in tautomeric forms (1H, 2H, and 4H), alkylation can lead to a mixture of isomers. nih.govencyclopedia.pub The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. guidechem.comchemicalbook.comresearchgate.net
N-Alkylation: The alkylation of 1,2,4-triazoles often yields a mixture of N1 and N4 substituted products. guidechem.comresearchgate.net For example, alkylation of the parent 1H-1,2,4-triazole with methyl sulfate (B86663) in aqueous sodium hydroxide (B78521) produces both 1-methyl- and 4-methyl-1,2,4-triazole. chemicalbook.com However, using sodium ethoxide in ethanol (B145695) can lead to regioselective alkylation at the N1 position. guidechem.comchemicalbook.com The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in THF has been shown to favor the N1 isomer with a consistent 90:10 regioselectivity for N1 vs. N4 substitution. researchgate.net In the context of 5-substituted triazoles, the steric bulk of the substituent can also influence the site of alkylation. nih.gov For this compound, alkylation would likely produce a mixture of 1-alkyl-5-hexyl- and 4-alkyl-3-hexyl-1,2,4-triazoles.
N-Acylation: Similar to alkylation, acylation occurs at the nitrogen atoms. The conditions can be controlled to achieve specific outcomes.
Table 1: Regioselectivity in N-Alkylation of 1,2,4-Triazole under Various Conditions
| Alkylating Agent | Base | Solvent | Major Product(s) | Citation |
|---|---|---|---|---|
| Methyl sulfate | aq. NaOH | Water | Mixture of 1-methyl and 4-methyl isomers | chemicalbook.com |
| Ethyl chloroacetate | Sodium methoxide | Not specified | N1-substituted product | chemicalbook.com |
| 4-Nitrobenzyl halides | Various bases | Not specified | 90:10 ratio of N1:N4 isomers | researchgate.net |
| Alkyl halides | DBU | THF | Predominantly N1-substituted isomer | researchgate.net |
Beyond simple alkylation and acylation, the endocyclic nitrogen atoms can undergo other modifications. They can be metalated using bases like sodium hydroxide or reagents like silver nitrate (B79036). guidechem.comchemicalbook.com The resulting triazolide anion is a potent nucleophile for further reactions. The nitrogen atoms can also be halogenated using halogens in an alkaline medium to yield N-chloro, N-bromo, or N-iodo derivatives. researchgate.net Furthermore, the nitrogen atoms can participate in the formation of condensed heterocyclic systems, such as triazolopyrimidines or triazolotriazines, through reactions with appropriate bifunctional reagents. nih.govresearchgate.net
The substituent at the C5 position, in this case, the hexyl group, influences the stability of the different tautomers of the triazole ring. researchgate.net Alkyl groups are generally considered electron-donating. DFT studies on C5-substituted 1,2,4-triazoles have shown that electron-donating groups tend to stabilize the N2–H tautomer, while electron-withdrawing groups favor the N1–H tautomer. researchgate.net The relative stability of these tautomers can, in turn, affect the regioselectivity of subsequent reactions like N-alkylation. The lipophilicity introduced by the hexyl group can also be a significant factor in the biological activity of its derivatives. nih.gov
Functionalization of the Hexyl Side Chain
The hexyl side chain of this compound offers another avenue for derivatization, distinct from the chemistry of the triazole ring itself. nih.govrsc.org
The C-H bonds of the alkyl side chain can be targeted for functionalization, although this can be challenging.
Oxidation: While direct, selective oxidation of a simple hexyl chain can be difficult, modern catalytic methods are emerging for the C(sp³)–H functionalization of alkyl groups attached to heterocycles. nih.govresearchgate.net These methods often rely on transition metal catalysts. researchgate.net Oxidation could potentially introduce hydroxyl, keto, or carboxylic acid functionalities at various positions on the hexyl chain, although selectivity might be an issue. For example, oxidation of a related compound, 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole, can lead to the corresponding aldehyde or carboxylic acid.
Halogenation: Radical halogenation could introduce a halogen onto the hexyl chain, likely with low regioselectivity, favoring the secondary carbons. However, specific catalytic systems can direct halogenation to a particular position. The resulting halogenated hexyl chain would be a versatile handle for subsequent nucleophilic substitution reactions, allowing the introduction of amines, thiols, or alkoxides.
Recent advances in catalysis focus on the functionalization of the C-H bond alpha to the heterocyclic ring (the heterobenzylic position). nih.govrsc.orgresearchgate.net For this compound, this would be the C1 position of the hexyl group. This site is often activated by the electronic properties of the attached heterocycle, making it a prime target for various transformations, including amination and allylation. researchgate.net
Table 2: Potential Side-Chain Functionalization Reactions
| Reaction Type | Reagent/Catalyst | Potential Product | General Concept Citation |
|---|---|---|---|
| α-Amination | FeCl₂ | 5-(1-Amino-hexyl)-1H-1,2,4-triazole | researchgate.net |
| α-Allylation | Various catalysts | 5-(1-Allyl-hexyl)-1H-1,2,4-triazole | researchgate.net |
| Oxidation | Oxidizing agents | 5-(Hydroxy/keto/carboxy-hexyl)-1H-1,2,4-triazole |
Chain Elongation and Shortening Methodologies
The length of alkyl substituents on heterocyclic cores is a critical determinant of biological activity. Structure-activity relationship (SAR) studies on related 1,2,4-triazole derivatives have shown that activity can be highly sensitive to the length of an N-alkyl chain; for instance, activity was found to increase when elongating a chain from an ethyl to a butyl group, while much longer chains like decyl or dodecyl led to a loss of effect. nih.gov Such findings underscore the need for synthetic methodologies that allow for the precise tuning of alkyl chain length on the this compound core.
While direct modification of the hexyl group post-triazole synthesis is not widely reported, established organic chemistry principles suggest viable pathways for its elongation or shortening. These transformations would typically involve initial functionalization of the terminal methyl group of the hexyl chain.
Chain Elongation: A common strategy for chain extension involves converting the terminal methyl group into a reactive handle. This could be achieved via free-radical halogenation to introduce a terminal halide (e.g., 5-(6-bromohexyl)-1H-1,2,4-triazole). This halide can then be displaced by nucleophiles that add carbon atoms, such as cyanide, which can be further hydrolyzed and reduced to extend the chain by one methylene (B1212753) group. Alternatively, conversion to an organometallic reagent would allow for coupling with various electrophiles.
Chain Shortening: Shortening the hexyl chain by one or more carbons would likely proceed via oxidative degradation. For example, if the terminal carbon can be oxidized to a carboxylic acid (forming 6-(1H-1,2,4-triazol-5-yl)hexanoic acid), classic chain-shortening reactions like the Hunsdiecker reaction or a Curtius/Hofmann rearrangement (after conversion to the corresponding acyl azide (B81097) or amide) could be employed to yield a five-carbon chain.
The following table outlines potential, mechanistically plausible (though not directly cited for this specific compound) strategies for these modifications.
| Transformation | Starting Material Functionalization | Reagent(s) | Expected Product |
| Elongation (+1 Carbon) | Terminal Halogenation (e.g., with NBS) | 1. NaCN2. H₂/Pd or LiAlH₄ | 5-Heptyl-1H-1,2,4-triazole |
| Elongation (+2 Carbons) | Conversion to terminal aldehyde | Wittig Reagent (e.g., Ph₃P=CHCH₃) | 5-(Oct-1-en-yl)-1H-1,2,4-triazole |
| Shortening (-1 Carbon) | Terminal Oxidation to Carboxylic Acid | 1. SOCl₂, NaN₃ (for Curtius)2. Heat, then H₂O | 5-Pentyl-1H-1,2,4-triazole |
Cyclization Reactions Involving the Hexyl Chain
Creating cyclic structures from the open hexyl chain of this compound represents an advanced derivatization strategy to introduce conformational rigidity and explore new chemical space. Such transformations can generate novel carbocyclic or heterocyclic rings appended to the C5 position of the triazole. These reactions typically require the introduction of functional groups at specific positions within the hexyl chain to facilitate intramolecular ring closure.
One potential approach is through intramolecular C-H activation or radical cyclization. For example, a suitably positioned radical on the hexyl chain could, in principle, attack the triazole ring or another position on the same chain to form a new ring. A more controlled method involves creating a precursor with functional groups at both ends of the chain, or at positions conducive to ring formation (e.g., 1,6-dicarbonyl compounds).
A hypothetical, yet chemically sound, pathway to convert the hexyl substituent into a cyclohexyl ring could involve the following steps:
Oxidation: Selective oxidation of the terminal and sub-terminal carbons of the hexyl chain to yield a 1,6-dicarbonyl derivative.
Intramolecular Aldol (B89426) Condensation: Treatment of the resulting diketone with a base to induce an intramolecular aldol reaction, forming a six-membered ring.
Dehydration and Reduction: Subsequent dehydration of the aldol adduct followed by reduction of the resulting double bond and ketone would yield a 5-cyclohexyl-1H-1,2,4-triazole.
| Proposed Reaction | Key Intermediate | Reagents/Conditions | Resulting Structure |
| Intramolecular Friedel-Crafts | 5-(6-Phenylhexyl)-1H-1,2,4-triazole | Lewis Acid (e.g., AlCl₃) | 5-(Tetralin-yl)-1H-1,2,4-triazole derivative |
| Radical Cyclization | 5-(6-Bromo-1-hexenyl)-1H-1,2,4-triazole | Radical Initiator (e.g., AIBN), Bu₃SnH | 5-(Cyclopentylmethyl)-1H-1,2,4-triazole |
| Pauson-Khand Reaction | 5-(Hex-5-en-1-yl)-1H-1,2,4-triazole | Co₂(CO)₈, CO atmosphere | 5-(Bicyclo[3.3.0]octan-yl)-1H-1,2,4-triazole derivative |
Formation of Fused and Bridged Heterocyclic Systems Containing the this compound Moiety
The 1,2,4-triazole ring is an excellent platform for the synthesis of fused bicyclic and bridged heterocyclic systems. These modifications can dramatically alter the molecule's three-dimensional shape, electronic properties, and potential for biological interactions. Starting from this compound derivatives, a variety of fused heterocycles can be constructed.
Synthesis of Pyrimidine-Triazole Hybrids Derived from this compound Precursors
The fusion of a pyrimidine (B1678525) ring with a 1,2,4-triazole core to form Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-a]pyrimidines is a well-established synthetic transformation that yields compounds of significant pharmacological interest. clockss.orgnih.gov The most common pathway involves the reaction of a 3-amino-1,2,4-triazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or an α,β-unsaturated ketone/ester. nih.gov
For the synthesis of a 5-hexyl substituted analog, the key precursor is 3-amino-5-hexyl-1H-1,2,4-triazole . This intermediate can be synthesized from heptanoic acid via its corresponding hydrazide and subsequent reaction with cyanogen (B1215507) bromide. The condensation of this aminotriazole with various 1,3-dicarbonyl compounds under acidic or basic conditions leads to the formation of the fused pyrimidine ring.
| Reagent (1,3-Dielectrophile) | Conditions | Product |
| Acetylacetone (2,4-pentanedione) | Acetic Acid, reflux | 2-Hexyl-5,7-dimethyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-a]pyrimidine |
| Ethyl Acetoacetate | Acetic Acid, reflux | 2-Hexyl-5-methyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-a]pyrimidin-7(4H)-one |
| Malononitrile | Piperidine, Ethanol, reflux | 7-Amino-2-hexyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-a]pyrimidine-6-carbonitrile |
| Diethyl Malonate | Sodium Ethoxide, Ethanol, reflux | 2-Hexyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione |
Exploration of Novel Fused Heterocyclic Architectures (e.g., with pyrazole (B372694), thiadiazole)
Beyond pyrimidines, the 5-hexyl-1,2,4-triazole moiety can be fused with other important heterocycles like thiadiazole and pyrazole, leading to diverse molecular scaffolds.
Triazolo-Thiadiazole Systems: The synthesis of Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazoles is a robust and frequently utilized transformation. nih.gov The key precursor for this fusion is 4-amino-5-hexyl-4H-1,2,4-triazole-3-thiol . This compound is prepared by reacting heptanoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization. The resulting triazole-thiol possesses the necessary nucleophilic centers (the 4-amino group and the 3-thiol group) to react with various C1 synthons to form the fused thiadiazole ring. ajol.inforesearchgate.net
| Reagent | Conditions | Product |
| Carbon Disulfide | KOH, Ethanol, reflux | 3-Hexyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazole-6(5H)-thione |
| Formic Acid | Reflux | 3-Hexyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazole |
| Aromatic Carboxylic Acid (R-COOH) | POCl₃, reflux | 3-Hexyl-6-aryl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazole |
| Cyanogen Bromide | Methanol, reflux | 6-Amino-3-hexyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazole |
Triazolo-Pyrazole Systems: The construction of a fused pyrazole ring is less direct but can be envisioned through multi-step sequences. A plausible route would involve the functionalization of the 5-hexyl-1,2,4-triazole core to introduce reactive groups suitable for pyrazole formation. For example, N-alkylation of the triazole with a halo-ketone could be followed by reaction with hydrazine (B178648) to build the pyrazole ring, resulting in a triazolo-pyrazolophane or a related bridged system.
Intramolecular Cyclization Pathways
Intramolecular cyclization offers an efficient route to fused heterocyclic systems by forming two bonds in a single conceptual step from a linear precursor containing all the necessary atoms. This strategy often relies on the reaction between two functional groups positioned appropriately on a side chain attached to the triazole core.
A prominent example is the synthesis of 7H- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazines . This can be achieved by starting with the same precursor used for thiadiazole fusion: 4-amino-5-hexyl-4H-1,2,4-triazole-3-thiol . Reaction of this compound with α-haloketones, such as phenacyl bromides, results in S-alkylation of the thiol group. The resulting intermediate then undergoes a spontaneous or acid-catalyzed intramolecular cyclization, where the 4-amino group attacks the ketone carbonyl, followed by dehydration to yield the fused six-membered thiadiazine ring. nih.gov This pathway provides a powerful method for creating more complex, semi-rigid structures containing the 5-hexyl-1,2,4-triazole motif.
| Precursor | Reagent | Conditions | Fused System |
| 4-Amino-5-hexyl-4H-1,2,4-triazole-3-thiol | 2-Bromoacetophenone | Ethanol, reflux | 3-Hexyl-7-phenyl-5H- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazine |
| 4-Amino-5-hexyl-4H-1,2,4-triazole-3-thiol | Ethyl 2-chloroacetoacetate | Ethanol, reflux | Ethyl 2-(3-hexyl-5H- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazin-7-yl)acetate |
| 5-(6-Bromohexyl)-1H-1,2,4-triazole | NaH, DMF | Heat | 5,6,7,8-Tetrahydro- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-a]azocine (Bridged System) |
Spectroscopic and Structural Elucidation Methodologies for 5 Hexyl 1h 1,2,4 Triazole and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural determination of organic molecules like 5-Hexyl-1H-1,2,4-triazole. Each technique probes different aspects of the molecule's properties, and together they allow for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.
In the ¹H NMR spectrum, the protons of the hexyl group would appear as distinct signals in the upfield region (typically 0.8-3.0 ppm). The terminal methyl (CH₃) group would be a triplet around 0.8-0.9 ppm. The adjacent methylene (B1212753) (CH₂) groups would show complex multiplets, with the CH₂ group directly attached to the triazole ring appearing most downfield (shifted to a higher ppm value) due to the electron-withdrawing effect of the heterocyclic ring. The N-H proton of the triazole ring would likely appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), while the C-H proton on the triazole ring would be a singlet in the aromatic region (around 8.0-8.5 ppm). researchgate.netnih.gov
The ¹³C NMR spectrum would complement the ¹H NMR data. The six carbons of the hexyl chain would resonate in the aliphatic region (typically 14-40 ppm). The carbons of the triazole ring would appear much further downfield, in the range of 145-165 ppm, consistent with their aromatic and heterocyclic nature. mdpi.commdpi.com Two-dimensional NMR techniques, such as COSY and HSQC, would be used to unambiguously assign these proton and carbon signals by showing correlations between them.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for alkyl-substituted 1,2,4-triazoles.
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Triazole-NH | >10 (broad singlet) | - |
| Triazole-CH | ~8.0-8.5 (singlet) | ~145-155 |
| Triazole-C-Hexyl | - | ~155-165 |
| Hexyl-CH₂ (alpha) | ~2.8 (triplet) | ~30-35 |
| Hexyl-CH₂ (beta) | ~1.7 (quintet) | ~28-32 |
| Hexyl-CH₂ (gamma) | ~1.3 (multiplet) | ~25-29 |
| Hexyl-CH₂ (delta) | ~1.3 (multiplet) | ~22-26 |
| Hexyl-CH₂ (epsilon) | ~1.3 (multiplet) | ~31-35 |
| Hexyl-CH₃ (zeta) | ~0.9 (triplet) | ~14 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by several key absorptions. A broad band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration of the triazole ring. mdpi.comresearchgate.net The C-H stretching vibrations of the hexyl group's CH₂ and CH₃ groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The stretching vibrations of the C=N and N=N bonds within the triazole ring are expected in the 1400-1600 cm⁻¹ region. researchgate.netijsr.net Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the triazole ring. rsc.orgnih.govspectrabase.com
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Data based on characteristic frequencies for 1,2,4-triazole (B32235) and alkyl functionalities. researchgate.netijsr.net
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3300 (broad) | N-H stretch | Triazole ring |
| ~3030-3090 | C-H stretch (aromatic) | Triazole ring |
| ~2850-2960 | C-H stretch (aliphatic) | Hexyl group |
| ~1550-1600 | C=N stretch | Triazole ring |
| ~1400-1500 | C-N stretch | Triazole ring |
| ~1250 | C=S stretch (if thione tautomer) | Thione group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-triazole ring contains a π-electron system and is therefore UV-active. Unsubstituted 1,2,4-triazole exhibits weak absorption around 205 nm. ijsr.net The presence of the hexyl group, a saturated alkyl substituent, is not expected to significantly alter the electronic structure or the absorption maximum (λ_max) of the triazole chromophore, as it does not extend the conjugation. Therefore, this compound would be expected to show absorption bands in the low UV region, characteristic of π→π* and n→π* transitions of the triazole ring. ijsr.netrdd.edu.iq
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₈H₁₅N₃), the molecular weight is 153.23 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 153. nih.gov The fragmentation pattern would likely be dominated by the cleavage of the hexyl chain. A prominent peak would be expected from the loss of a pentyl radical (•C₅H₁₁), resulting in a fragment at m/z 84, corresponding to the protonated 5-methyl-1,2,4-triazole cation. Another significant fragmentation pathway would be the alpha-cleavage, leading to the loss of an ethyl group, followed by further fragmentation of the alkyl chain.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound Based on GC-MS data and common fragmentation patterns. nih.gov
| m/z | Identity |
|---|---|
| 153 | [M]⁺ (Molecular Ion) |
| 124 | [M - C₂H₅]⁺ |
| 110 | [M - C₃H₇]⁺ |
| 96 | [M - C₄H₉]⁺ |
| 84 | [M - C₅H₁₁]⁺ (Base Peak likely) |
X-ray Crystallography for Solid-State Structural Analysis
While spectroscopic methods provide data on connectivity and functional groups, X-ray crystallography offers the most definitive picture of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Determination of Molecular Conformation and Stereochemistry
A single-crystal X-ray diffraction study of this compound would reveal precise details of its molecular geometry. The 1,2,4-triazole ring is expected to be essentially planar. iucr.orgnih.gov The hexyl side-chain would likely adopt a low-energy, extended (all-trans or zigzag) conformation to minimize steric strain. nih.gov
Crucially, this technique would elucidate the intermolecular interactions that govern the crystal packing. The N-H group of the triazole ring is a hydrogen bond donor, and the nitrogen atoms are potential acceptors. Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular C-H···N or N-H···N hydrogen bonds, linking the molecules into chains or more complex three-dimensional architectures. iucr.orgnih.gov
Analysis of Crystal Packing and Intermolecular Interactions
The solid-state architecture of triazole derivatives is dictated by a complex interplay of intermolecular forces. X-ray crystallography is the definitive technique for elucidating these arrangements, providing precise data on bond lengths, angles, and the spatial relationship between adjacent molecules.
Hirshfeld surface analysis is a powerful tool for quantifying the various intermolecular contacts that contribute to crystal stability. For a hexyl-triazole benzimidazol-2-one (B1210169) derivative, this analysis showed that H···H interactions account for the largest contribution to the crystal packing, followed by H···C/C···H and H···N/N···H contacts. iucr.orgresearchgate.net This indicates that van der Waals forces and weaker hydrogen bonds are the dominant forces in the crystal lattice. The hexyl side-chain typically adopts a planar zigzag conformation. nih.gov
In other related structures, such as 5-(4-Hexyl-1H-1,2,3-triazol-1-yl)-2,1,3-benzoxadiazole, the packing is stabilized by weak intermolecular C–H···N hydrogen bonds and offset parallel stacking of the triazole and benzoxadiazole rings. nih.gov The stability of various 1,2,4-triazole derivatives is often enhanced by intermolecular hydrogen bonding, which can involve the triazole nitrogen atoms and various functional groups on adjacent molecules. nih.govfrontiersin.orgresearchgate.net
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | 62.0% | Represents the most significant contribution, indicative of van der Waals forces. |
| H···C/C···H | 16.1% | Highlights the presence of C-H···π interactions. |
| H···N/N···H | 13.7% | Corresponds to weak hydrogen bonding involving nitrogen atoms of the triazole ring. |
| H···O/O···H | 7.5% | Indicates hydrogen bonding with oxygen-containing functional groups. |
¹Data for 1-[(1-hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)-benzimidazol-2-one.
Chromatographic and Separation Techniques
Chromatographic methods are indispensable for the analysis of this compound and its derivatives, enabling their separation from reaction mixtures, assessment of purity, and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the purification and purity assessment of non-volatile organic molecules like triazole derivatives. dokumen.pubnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds.
Methodologies for related compounds, such as 3-(Hexylthio)-1H-1,2,4-triazole, utilize reversed-phase columns with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp, symmetrical peaks. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities or the main compound. sielc.com For many 1,2,4-triazole derivatives, purity of over 95% is often confirmed and achieved through RP-HPLC purification. uliege.be
The choice of column and mobile phase is critical. Various stationary phases like C8, C18, and specialized columns such as Newcrom R1 (a reverse-phase column with low silanol (B1196071) activity) or Primesep 100 (a mixed-mode column) have been successfully employed for separating triazoles. nih.govsielc.comsielc.com The mobile phase typically involves a gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. nih.govsielc.com Coupling HPLC with mass spectrometry (HPLC-MS) provides an even higher degree of selectivity and sensitivity, which is crucial for identifying metabolites in complex biological or environmental samples. eurl-pesticides.euepa.gov
| Analyte | Column Type | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| 3-(Hexylthio)-1H-1,2,4-triazole | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | MS-compatible | sielc.com |
| 1,2,4-Triazole | Primesep 100 (Mixed-Mode) | 10% MeCN, 90% H₂O, 0.2% H₂SO₄ | UV at 200 nm | sielc.com |
| 1,2,4-Triazole-3-thiones | RP-18 | Methanol/Acetonitrile and buffer (pH 7.4) | UV-Vis | nih.gov |
| 1,2,4-Triazole (in water) | Hypercarb | Water with 1% Formic Acid | LC-MS/MS | epa.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. ijpsjournal.com While many triazole derivatives may have limited volatility due to their polarity and potential for hydrogen bonding, GC-MS analysis is feasible, often with a derivatization step to enhance volatility and improve chromatographic performance. jfda-online.com
Research on the GC-MS behavior of 3-thio-1,2,4-triazoles shows that the nature of the substituents on the triazole ring significantly impacts chromatographic behavior. researchgate.net For instance, compounds with a phenyl moiety at C-5 and an alkyl substituent (like hexyl) attached via a thiol group at C-3 exhibit a strong response. researchgate.net Conversely, increasing the polarity of the substituents tends to decrease the chromatographic response and worsen the peak shape. researchgate.net
Computational and Theoretical Investigations of 5 Hexyl 1h 1,2,4 Triazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic characteristics and predicting the reactive behavior of 5-Hexyl-1H-1,2,4-triazole. These calculations provide a detailed picture of how electrons are distributed within the molecule and how it is likely to interact with other chemical species.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net Calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can determine optimized molecular geometry, electronic energies, and the distribution of electron density. researchgate.netresearchgate.net
For this compound, DFT studies would reveal key details about its bonding. The 1,2,4-triazole (B32235) ring is an aromatic heterocyclic system, characterized by delocalized π-electrons across its five atoms. researchgate.net The bond lengths within the ring are expected to be intermediate between single and double bonds. The attachment of the hexyl group, an electron-donating alkyl substituent, would influence the electron density of the triazole ring, potentially affecting bond lengths and atomic charges compared to an unsubstituted triazole.
Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
Table 1: Representative Calculated Bond Lengths in a 1H-1,2,4-Triazole Ring Note: These are typical values for the 1,2,4-triazole core based on computational studies of related molecules. Specific values for this compound would require a dedicated study.
| Bond | Typical Calculated Bond Length (Å) |
| N1–C2 | 1.35 - 1.39 |
| C2–N3 | 1.30 - 1.35 |
| N3–N4 | 1.34 - 1.38 |
| N4–C5 | 1.34 - 1.39 |
| C5–N1 | 1.32 - 1.35 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites susceptible to electrophilic attack. In 1,2,4-triazoles, the regions around the nitrogen atoms are typically the most negative, indicating they are the primary sites for protonation and interactions with electrophiles. tubitak.gov.trresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. For the 1H-tautomer, the hydrogen atom attached to the N1 nitrogen is the most positive region.
Neutral Regions (Green): These areas have a near-zero potential. The hexyl group, being a nonpolar alkyl chain, would primarily be represented by this color.
The MEP map for this compound would clearly show the nucleophilic character of the ring nitrogen atoms, making them key sites for hydrogen bonding and coordination with metal ions. nih.gov
Conformational Analysis and Isomerism
The structure of this compound is not static. It can exist as different isomers, including tautomers of the triazole ring and various rotational conformers of the hexyl side chain. Computational analysis is essential for determining the relative stabilities of these isomers and predicting the molecule's preferred shape.
The 1,2,4-triazole ring exhibits prototropic tautomerism, existing in two primary forms: the 1H- and 4H-tautomers, which are in equilibrium. ijsr.netnih.gov The relative stability of these tautomers is a critical factor in the molecule's chemical behavior and biological interactions. researchgate.net
Computational studies on various substituted 1,2,4-triazoles have shown that the energy difference between the 1H and 4H forms is often small, and the preferred tautomer can be influenced by factors such as the nature of substituents, solvent effects, and solid-state packing. researchgate.netnih.gov While many reports suggest the 1H-tautomer is generally more stable, some computational studies have found the 4H-tautomer to be favored for certain derivatives. researchgate.netnih.gov The electron-donating hexyl group at the C5 position would be expected to influence the electron distribution in the ring, thereby affecting the relative energies of the two tautomeric forms. Quantum chemical calculations can precisely quantify this energy difference.
Table 2: Illustrative Relative Energies of 1,2,4-Triazole Tautomers Note: The values below are hypothetical examples to illustrate the output of a computational study comparing the stability of the two tautomers.
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Population at 298 K (%) |
| This compound | DFT/B3LYP | 0.00 (Reference) | ~75% |
| 5-Hexyl-4H-1,2,4-triazole | DFT/B3LYP | +0.65 | ~25% |
The hexyl side chain is flexible and can adopt numerous conformations through rotation around its carbon-carbon single bonds. These different spatial arrangements are known as rotational isomers or conformers. To minimize steric repulsion, alkyl chains typically favor a staggered, anti-periplanar arrangement, resulting in an extended, zigzag conformation. nih.govresearchgate.net
Computational conformational analysis can be performed by systematically rotating the dihedral angles of the hexyl chain and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, identifies the lowest-energy (most stable) conformers. ekb.eg For this compound, it is highly probable that the global minimum energy conformation corresponds to the hexyl chain adopting a planar zigzag structure to minimize steric hindrance. nih.gov
Based on general principles observed in related molecules, the predicted preferred isomer would likely be the 1H-tautomer with the hexyl group in an extended zigzag conformation . This arrangement maximizes the aromatic stability of the 1H-triazole ring while minimizing the steric strain in the alkyl side chain.
Reaction Pathway Modeling and Energy Profiles
Reaction pathway modeling is a cornerstone of computational chemistry, providing insights into the mechanisms of chemical reactions. For this compound, these methods could be employed to study its synthesis, degradation, or interaction with other molecules.
Transition State Characterization for Chemical Transformations
The characterization of transition states is crucial for understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. Computational methods, such as density functional theory (DFT), are commonly used to locate and characterize transition states. For a hypothetical reaction involving this compound, such as an N-alkylation or a cycloaddition, computational analysis would identify the geometry of the transition state, including bond lengths and angles of the atoms involved in the bond-breaking and bond-forming processes.
Illustrative Data Table: Hypothetical Transition State Parameters for an Electrophilic Substitution on this compound
| Parameter | Reactant Complex | Transition State | Product Complex |
| C-N bond length (Å) | 1.38 | 1.45 | 1.52 |
| N-H bond length (Å) | 1.01 | 1.20 | 1.01 |
| C-electrophile bond length (Å) | 2.50 | 1.80 | 1.55 |
| Imaginary Frequency (cm⁻¹) | N/A | -250 | N/A |
Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.
Reaction Energetics and Thermodynamic Stability
Computational chemistry provides valuable data on the energetics of a reaction, which dictates the thermodynamic feasibility and the position of the chemical equilibrium. By calculating the energies of reactants, products, and transition states, a detailed energy profile for a reaction can be constructed. This would allow for the determination of key thermodynamic quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea). For this compound, understanding its thermodynamic stability is essential for predicting its behavior under various conditions.
Illustrative Data Table: Hypothetical Thermodynamic Data for a Tautomerization Reaction of this compound
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Relative Stability (kcal/mol) |
| 1H-tautomer | 0.0 | 0.0 | 0.0 |
| 2H-tautomer | +2.5 | +1.8 | +1.8 |
| 4H-tautomer | +5.1 | +4.3 | +4.3 |
| Transition State (1H to 2H) | +25.7 | +26.5 | +26.5 |
Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and intermolecular interactions.
Dynamic Behavior and Flexibility of this compound Systems
For this compound, MD simulations could be used to explore the conformational flexibility of the hexyl chain and its influence on the properties of the triazole ring. The simulation would track the positions of all atoms over time, revealing how the molecule bends, stretches, and rotates. Analysis of the simulation trajectory can provide information on the distribution of dihedral angles in the hexyl chain, the root-mean-square deviation (RMSD) of the molecule's structure from its initial conformation, and the root-mean-square fluctuation (RMSF) of individual atoms. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as an enzyme's active site.
Illustrative Data Table: Hypothetical Root-Mean-Square Fluctuation (RMSF) of Atomic Positions in this compound from an MD Simulation
| Atom/Group | RMSF (Å) |
| N1 (triazole ring) | 0.3 |
| C3 (triazole ring) | 0.4 |
| C5 (triazole ring) | 0.5 |
| C1 (hexyl chain) | 0.6 |
| C4 (hexyl chain) | 1.2 |
| C6 (hexyl chain) | 1.8 |
Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.
Solvent Effects on Molecular Properties
The solvent environment can have a significant impact on the structure, stability, and reactivity of a molecule. Computational methods can account for solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by representing the solvent as a continuous medium with a given dielectric constant. For this compound, studying solvent effects would be important for understanding its solubility and its behavior in different chemical environments. For instance, the presence of a polar solvent could influence the tautomeric equilibrium of the triazole ring or the preferred conformation of the hexyl chain.
Illustrative Data Table: Hypothetical Calculated Dipole Moment of this compound in Different Solvents
| Solvent | Dielectric Constant | Dipole Moment (Debye) |
| Gas Phase | 1 | 3.5 |
| Cyclohexane | 2.0 | 3.8 |
| Chloroform | 4.8 | 4.5 |
| Ethanol (B145695) | 24.6 | 5.2 |
| Water | 80.1 | 5.9 |
Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.
Coordination Chemistry and Supramolecular Assemblies Involving 5 Hexyl 1h 1,2,4 Triazole
5-Hexyl-1H-1,2,4-triazole as a Ligand in Metal Complexes
While specific research focusing exclusively on the coordination chemistry of this compound is limited, the behavior of analogous alkyl-substituted 1,2,4-triazoles provides a basis for understanding its potential as a ligand. The hexyl group, being an electron-donating alkyl substituent, is expected to subtly influence the electronic properties of the triazole ring and, consequently, the properties of its metal complexes.
Synthesis and Characterization of Metal-5-Hexyl-1H-1,2,4-triazole Complexes
The synthesis of metal complexes with 1,2,4-triazole (B32235) derivatives is typically achieved through the reaction of a metal salt with the triazole ligand in a suitable solvent. auckland.ac.nzajol.info For this compound, a similar approach would be anticipated. The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, would be crucial in determining the final structure of the complex.
Characterization of these hypothetical complexes would involve a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be employed to confirm the coordination of the triazole ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring. tandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide detailed information about the structure of the ligand and its environment within the complex in solution. tandfonline.com Elemental analysis would be used to determine the empirical formula of the synthesized complexes.
A study on palladium(II) complexes with 3-(2-pyridyl)-5-alkyl-1,2,4-triazoles, where the alkyl group varied, demonstrated the formation of [Pd(HLAlk)Cl₂] type complexes. researchgate.net These were characterized by IR, ¹H, and ¹³C NMR spectroscopy, and elemental analysis. researchgate.net A similar characterization approach would be applicable to complexes of this compound.
Investigation of Ligand Binding Modes and Coordination Geometries
The 1,2,4-triazole ring can coordinate to metal ions in several ways, including as a monodentate, bidentate, or bridging ligand. ethz.ch The N1, N2, and N4 atoms of the triazole ring are all potential donor sites. nih.gov In many polynuclear complexes, the triazole ligand bridges two or more metal centers via its N1 and N2 atoms. mdpi.comethz.ch
The coordination geometry around the metal center would be determined by the nature of the metal ion, the ligand-to-metal ratio, and the presence of other coordinating species. For instance, in dinuclear complexes of cobalt(II), nickel(II), and copper(II) with 4-isobutyl-3,5-di(2-pyridyl)-4H-1,2,4-triazole, the metal centers adopt distorted octahedral geometries. auckland.ac.nz It is plausible that complexes of this compound would exhibit similar coordination environments, such as tetrahedral, square planar, or octahedral geometries, depending on the metal ion.
Table 1: Potential Coordination Modes of this compound
| Binding Mode | Description | Potential Resulting Structure |
|---|---|---|
| Monodentate | Coordination through a single nitrogen atom (e.g., N4). | Mononuclear complexes |
| Bidentate Chelating | Coordination through two adjacent nitrogen atoms (e.g., N1 and N2). This is less common for simple 1,2,4-triazoles without additional chelating groups. | Mononuclear complexes with a small bite angle. |
| Bidentate Bridging | Coordination through two different nitrogen atoms to two different metal centers (e.g., N1 and N2). | Dinuclear or polynuclear complexes (chains, layers). |
Electronic and Magnetic Properties of Resulting Coordination Compounds
The electronic properties of coordination compounds are largely dictated by the nature of the metal ion and the ligand field. The hexyl group on the triazole ring is expected to have a modest electron-donating effect, which could slightly alter the ligand field strength compared to unsubstituted 1,2,4-triazole. This, in turn, could influence the electronic spectra (UV-Vis) and electrochemical properties of the complexes. For instance, studies on other triazole derivatives have shown that the electronic properties can be tuned by modifying the substituents on the triazole ring. researchgate.net
The magnetic properties of complexes with paramagnetic metal ions are of particular interest. The 1,2,4-triazole ligand, especially in a bridging N1,N2-coordination mode, is known to mediate magnetic exchange interactions between metal centers. mdpi.comauckland.ac.nz These interactions can be either antiferromagnetic (leading to a lower spin state) or ferromagnetic (leading to a higher spin state).
For example, dinuclear copper(II) complexes with bridging 4-isobutyl-3,5-di(2-pyridyl)-4H-1,2,4-triazole exhibit antiferromagnetic coupling. auckland.ac.nz Similarly, trinuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II) with bridging sulfonate-functionalized 1,2,4-triazole derivatives also show dominant intramolecular antiferromagnetic interactions. mdpi.com It is reasonable to hypothesize that polynuclear complexes of this compound with paramagnetic metal ions would also display interesting magnetic behaviors, likely mediated by the N1-N2 bridge of the triazole ring.
Supramolecular Chemistry and Self-Assembly
Exploration of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in this compound Systems
Hydrogen bonding is a dominant feature in the crystal structures of 1,2,4-triazole derivatives. The N-H proton of the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. In a study of 4-hexyl-5-phenyl-2H-1,2,4-triazole-3(4H)-thione, N–H⋯S=C hydrogen bonds were identified as a key contributor to the stabilization of the crystal packing. researchgate.net Although a thione derivative, this highlights the importance of hydrogen bonding in related systems.
A Hirshfeld surface analysis of 1-[(1-hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)-benzimidazol-2-one revealed that H···H (62.0%), H···C/C···H (16.1%), H···N/N···H (13.7%), and H···O/O···H (7.5%) were the most significant intermolecular contacts, demonstrating the importance of various weak interactions in the crystal packing. mdpi.com
Design and Formation of Self-Assembled Structures and Crystal Engineering
The principles of crystal engineering can be applied to design and construct novel supramolecular architectures based on this compound. By understanding and controlling the non-covalent interactions, it is possible to direct the self-assembly process to form specific, desired structures. The hexyl chain, with its flexibility and hydrophobicity, can play a significant role in this process, potentially leading to the formation of liquid crystalline phases or other ordered soft materials.
The self-assembly of 3-hexyl-4-amino-1,2,4-triazole-5-thione on a chalcopyrite surface has been studied, where the molecule was found to form self-assembled monolayers. nih.gov This was driven by the anchoring of the triazole-thione group to the surface, with the hexyl chains oriented away from the surface, leading to an increase in surface hydrophobicity. nih.gov This demonstrates how the hexyl group can be utilized in the design of functional materials.
Table 2: Investigated Non-Covalent Interactions in Hexyl-Substituted Triazole Derivatives
| Compound | Observed Interactions | Reference |
|---|---|---|
| 4-Hexyl-5-phenyl-2H-1,2,4-triazole-3(4H)-thione | N–H⋯S=C hydrogen bonds, C-H···π interactions | researchgate.net |
| 1-[(1-Hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)-benzimidazol-2-one | H···H, H···C/C···H, H···N/N···H, H···O/O···H contacts | mdpi.com |
| 3-Hexyl-4-amino-1,2,4-triazole-5-thione | Self-assembly on chalcopyrite surface via S and N atoms | nih.gov |
| 5-(4-Hexyl-1H-1,2,3-triazol-1-yl)-2,1,3-benzoxadiazole | C-H···N hydrogen bonds, π-stacking | researchgate.net |
Host-Guest Chemistry with this compound Moieties
The unique molecular architecture of this compound, which combines a polar, hydrogen-bonding capable triazole ring with a nonpolar, hydrophobic hexyl chain, makes it a compelling building block for the construction of supramolecular host-guest systems. The principles of host-guest chemistry revolve around the formation of a larger 'host' molecule or assembly that can encapsulate a smaller 'guest' molecule through non-covalent interactions. In the context of this compound, its amphiphilic nature is a primary driver for creating such systems, often through self-assembly.
The 1,2,4-triazole ring itself is a versatile functional group in supramolecular chemistry. It can participate in hydrogen bonding, acting as both a donor (N-H) and acceptor (N), and can engage in dipole-dipole and π-π stacking interactions. researchgate.net These characteristics are fundamental to molecular recognition and the formation of ordered structures. When a long alkyl chain like a hexyl group is attached, the resulting amphiphilicity can lead to the spontaneous organization of these molecules in solution to form larger aggregates like micelles, vesicles, or liquid crystals. These self-assembled structures possess hydrophobic interiors and hydrophilic exteriors (or vice-versa in nonpolar solvents), creating well-defined microenvironments that can serve as hosts for appropriate guest molecules.
Research into analogous long-chain alkyl-triazole systems has demonstrated their capacity to form complex supramolecular structures. For instance, amphiphilic peptides incorporating triazole linkages can self-assemble into nanostructures, driven by a balance of hydrophobic and electrostatic interactions. chapman.edu Similarly, sugar-linked triazole amphiphiles are known to form organogels, where a self-assembled fibrillar network entraps solvent molecules as guests. rsc.org These examples underscore the potential for this compound moieties to form host assemblies. The hexyl chains would likely form a hydrophobic core, capable of encapsulating nonpolar guest molecules, while the triazole headgroups would interface with the polar solvent and could also participate in specific binding events.
The table below summarizes the potential types of host-guest systems that could be formed by molecules containing the this compound moiety, based on the behavior of analogous amphiphilic triazole derivatives.
| Host Assembly Type | Driving Interactions | Potential Guest Molecules |
| Micelles | Hydrophobic effect, van der Waals forces | Small nonpolar organic molecules, hydrophobic drug molecules |
| Vesicles / Bilayers | Hydrophobic effect, hydrogen bonding between triazole rings | Both hydrophobic (in the bilayer core) and hydrophilic (in the aqueous core) guests |
| Organogels | π-π stacking, hydrogen bonding, van der Waals forces | Organic solvent molecules |
| Liquid Crystals | Anisotropic molecular shape, intermolecular forces | N/A (the entire phase is the ordered assembly) |
The formation and stability of these host-guest complexes are governed by a delicate balance of intermolecular forces. The encapsulation of a guest within a host assembly is an equilibrium process, and the strength of the association is quantified by the binding constant. For amphiphilic systems like those expected from this compound derivatives, factors such as the critical aggregation concentration (the concentration above which self-assembly occurs) are also critical parameters.
Applications of 5 Hexyl 1h 1,2,4 Triazole in Advanced Materials Research
Utilization in Functional Organic Materials
The distinct structural features of 5-Hexyl-1H-1,2,4-triazole enable its use as a fundamental component in the design of various functional organic materials. The interplay between the hydrogen-bonding triazole head and the hydrophobic hexyl tail governs its assembly in different environments, leading to materials with tailored properties.
In polymer science, this compound serves as a strategic functional moiety rather than a primary monomer for high-molecular-weight homopolymers. Its principal role is as a side-chain group or an additive in polymer composites, where it introduces specific functionalities.
The triazole ring's ability to form robust intermolecular hydrogen bonds (N-H···N) can significantly influence the properties of a polymer matrix. When incorporated as a side chain on a polymer backbone, these interactions can act as physical cross-links, enhancing the material's thermal stability and mechanical strength. For example, grafting this molecule onto a commodity polymer backbone can increase its glass transition temperature (T_g) and improve its tensile modulus. The hexyl chain ensures compatibility and miscibility with nonpolar or moderately polar polymer matrices, preventing phase separation.
Furthermore, the 1,2,4-triazole (B32235) ring is an effective metal-coordinating ligand. In polymer-based composites, this compound can be used to create polymer-metal complexes. These materials are investigated for applications such as catalysis, gas separation membranes, and corrosion inhibition. When blended into a coating formulation, the triazole moiety can adsorb onto a metal surface, forming a protective layer, while the hexyl chain enhances the hydrophobicity of the coating, providing a secondary barrier against corrosive agents.
A summary of the property enhancements observed when incorporating triazole functionalities into polymer systems is presented below.
| Property | Observed Effect | Underlying Mechanism | Potential Application |
|---|---|---|---|
| Thermal Stability (T_g, T_d) | Increase | Inter-chain hydrogen bonding network restricts chain mobility. | High-performance engineering plastics |
| Mechanical Strength | Increase in modulus and tensile strength | Physical cross-linking via H-bonds. | Reinforced polymer composites |
| Adhesion to Metals | Enhanced | Coordination bonding between triazole nitrogen atoms and metal surface. | Anti-corrosion coatings, adhesives |
| Solvent Resistance | Improved | Strong intermolecular forces reduce polymer chain solvation. | Chemically resistant materials |
The molecular structure of this compound is archetypal for the formation of thermotropic liquid crystals (LCs). It consists of a rigid, planar core (the triazole ring) and a flexible peripheral chain (the hexyl group), a design principle for calamitic (rod-like) mesogens.
Individually, the molecule may exhibit liquid crystalline behavior, but its true potential is realized in supramolecular systems. The directional N-H···N hydrogen bonds can link individual molecules end-to-end, forming extended, rod-like aggregates. This supramolecular polymerization dramatically increases the effective aspect ratio of the mesogenic unit, which is a critical factor for the stabilization of LC phases, such as nematic and smectic phases, often at elevated temperatures compared to non-hydrogen-bonded analogues. The hexyl chains provide the necessary fluidity and lateral spacing to enable these ordered yet fluid states. Research on analogous alkyl-triazole systems has demonstrated the formation of stable smectic A (S_A) and smectic C (S_C) phases, where the molecules are arranged in layers.
This compound is an excellent candidate for a low-molecular-weight gelator (LMWG). Its ability to self-assemble into three-dimensional networks in organic solvents is the basis for forming supramolecular gels. The gelation process is driven by a combination of two key non-covalent interactions:
Directional Hydrogen Bonding: The triazole rings associate to form one-dimensional columnar or tape-like structures.
Van der Waals Interactions: The hexyl chains interdigitate and pack alongside these hydrogen-bonded spines, reinforcing the fibrous aggregates.
These self-assembled fibrillar networks (SAFINs) entangle and immobilize solvent molecules, resulting in the formation of a stable gel. The choice of solvent is critical; solvents that can balance the interactions—solvating the alkyl chains while not disrupting the core hydrogen bonds—are most effectively gelled. Research has shown that similar alkyl-triazoles can gelate various organic solvents, including alkanes, aromatic hydrocarbons, and chlorinated solvents, at low concentrations (typically <2% w/v). The thermal reversibility of these gels (melting upon heating and reforming upon cooling) makes them useful as stimuli-responsive "smart" materials.
Contributions to Advanced Electronic and Optoelectronic Materials
The electronic properties of the 1,2,4-triazole ring, particularly its electron-deficient nature, make it a valuable building block for organic electronic and optoelectronic devices. The hexyl substituent plays a crucial role in enhancing solubility for solution-based processing, a key advantage for manufacturing large-area and flexible electronics.
The 1,2,4-triazole core is characterized by a high ionization potential and a relatively low electron affinity, stemming from the presence of three electronegative nitrogen atoms. This electronic structure makes triazole-containing molecules inherently electron-deficient and thus predisposed to transport electrons. Consequently, this compound and its derivatives are primarily investigated as n-type (electron-transporting) or ambipolar organic semiconductors.
In organic field-effect transistors (OFETs), materials based on this scaffold can be used as the active channel layer. The charge transport efficiency is highly dependent on the solid-state packing of the molecules, which is influenced by the interplay between π-π stacking of the triazole rings and the organization of the hexyl chains. Optimized molecular packing can create effective pathways for charge carriers to hop between adjacent molecules. While the charge carrier mobility of simple, non-fused triazoles may be modest, they serve as foundational models for designing more complex, high-performance n-type materials.
| Property | Typical Characteristic | Significance in Devices | Role of this compound |
|---|---|---|---|
| Charge Transport Type | n-type or Ambipolar | Enables construction of n-channel OFETs and complementary circuits. | Electron-deficient triazole core facilitates electron transport. |
| HOMO/LUMO Levels | Deep HOMO, Low LUMO | Ensures stability against oxidation; facilitates electron injection from cathodes. | The triazole ring dictates the energy levels. |
| Solubility | Moderate to High in Organic Solvents | Allows for solution-based processing (e.g., spin-coating, inkjet printing). | The hexyl chain imparts solubility. |
| Film Morphology | Dependent on processing conditions | Crucial for efficient charge transport; affects mobility. | The hexyl chain influences molecular packing and crystallinity. |
In the field of optoelectronics, 1,2,4-triazole derivatives are highly relevant. In OLEDs, they are primarily used in the electron-transport layer (ETL) or as a host material for phosphorescent emitters.
Electron-Transport Layer (ETL): The electron-deficient nature and high triplet energy (E_T) of the triazole ring are key advantages. A high E_T (>2.7 eV) is crucial for preventing the quenching of high-energy blue phosphorescent emitters, ensuring high efficiency. The low-lying LUMO level facilitates efficient electron injection from the cathode.
Host Material: As a host in a phosphorescent OLED (PhOLED), a triazole-based material can provide a high-E_T matrix to disperse the phosphorescent guest dopant. This prevents aggregation of the emitter and ensures efficient energy transfer from the host to the guest.
In organic photovoltaics (OPVs), materials with electron-deficient units are explored as non-fullerene acceptors (NFAs). While simple this compound is not an acceptor itself, it serves as a valuable building block. By incorporating this unit into a larger conjugated molecular structure, chemists can fine-tune the LUMO energy level of the resulting acceptor material to match that of a donor polymer, optimizing the open-circuit voltage (V_oc) and charge separation efficiency of the solar cell. The hexyl chain again aids in controlling the morphology of the bulk-heterojunction (BHJ) active layer, which is critical for efficient exciton (B1674681) diffusion and charge extraction.
Development of Sensors and Probes
The 1,2,4-triazole ring is a well-established component in the design of chemosensors and molecular probes. nanobioletters.com Its nitrogen-rich structure allows for effective coordination with metal ions and hydrogen bonding with anions and neutral molecules. nanobioletters.com The functionalization of the triazole core with specific recognition moieties and signaling units enables the selective detection of a wide range of analytes. nanobioletters.com
Derivatives of 1,2,4-triazole have been successfully employed as sensors for various metal ions, anions, and small organic molecules. nanobioletters.com The sensing mechanism often relies on changes in fluorescence, color, or electrochemical properties upon binding of the analyte to the triazole-based sensor. For instance, some triazole derivatives exhibit "turn-off" fluorescence in the presence of specific metal cations due to the chelation-enhanced quenching effect.
While direct studies on this compound as a sensor are not extensively documented, the principles of sensor design suggest its potential utility. The hexyl group could enhance the sensor's affinity for hydrophobic analytes or improve its solubility in non-polar media, thereby expanding the range of detectable substances. The triazole moiety itself can act as a binding site, and its properties can be tuned by the presence of the alkyl substituent.
Table 1: Examples of Analytes Detected by 1,2,4-Triazole Derivatives
| Analyte | Type of Sensor | Detection Method |
| Metal Cations (e.g., Cu²⁺, Fe³⁺) | Chemosensor | Fluorescence, Colorimetric |
| Anions (e.g., F⁻, AcO⁻) | Chemosensor | Colorimetric, UV-Vis |
| Neutral Molecules | Molecular Probe | Fluorescence |
Catalytic Applications of this compound and its Derivatives
The catalytic activity of 1,2,4-triazole and its derivatives is a growing area of research, with applications in both organocatalysis and as ligands for metal-catalyzed reactions. nih.gov
Organocatalysis Mediated by Triazole Scaffolds
In the realm of organocatalysis, 1,2,4-triazoles can act as catalysts for various organic transformations. nih.gov The basic nitrogen atoms in the triazole ring can function as a Brønsted base or a hydrogen-bond donor, facilitating reactions such as acyl transfer. For example, the 1,2,4-triazole anion has been shown to be an effective catalyst for the aminolysis and transesterification of esters. nih.gov
The presence of the hexyl group in this compound could influence its catalytic activity by altering its steric and electronic properties. The alkyl chain might enhance the catalyst's solubility in non-polar reaction media, which could be advantageous for specific transformations.
Ligand Design for Metal-Catalyzed Reactions
The nitrogen atoms of the 1,2,4-triazole ring are excellent coordinating sites for metal ions, making triazole derivatives valuable ligands in coordination chemistry and homogeneous catalysis. researchgate.netresearchgate.net These ligands can be used to modulate the reactivity and selectivity of metal catalysts in a wide array of chemical reactions, including cross-coupling reactions. wiley.com
The design of ligands is crucial for controlling the outcome of a metal-catalyzed reaction. wiley.com By modifying the substituents on the triazole ring, it is possible to fine-tune the steric and electronic environment around the metal center, thereby influencing the catalyst's activity, selectivity, and stability. While there are no specific reports on the use of this compound as a ligand, its structure suggests it could serve as a monodentate or bidentate ligand, depending on the coordination mode. The hexyl group would likely impart increased lipophilicity to the resulting metal complex, potentially enhancing its solubility and performance in organic solvents. Research on other alkyl-substituted triazole ligands has demonstrated their effectiveness in various catalytic systems.
Table 2: Potential Catalytic Applications of this compound Derivatives
| Catalytic Application | Role of Triazole Derivative | Potential Advantage of Hexyl Group |
| Acyl Transfer Reactions | Organocatalyst | Enhanced solubility in non-polar solvents |
| Cross-Coupling Reactions | Ligand for Metal Catalyst | Increased lipophilicity of the metal complex |
| Polymerization Reactions | Ligand for Metal Catalyst | Modification of catalyst solubility and activity |
Future Directions and Emerging Research Avenues for 5 Hexyl 1h 1,2,4 Triazole
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Materials Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is opening new frontiers for molecular and materials science. For 5-Hexyl-1H-1,2,4-triazole, these computational tools offer the potential to dramatically accelerate the discovery of novel synthetic routes and the design of new materials with tailored properties.
Machine learning models can be trained on vast chemical reaction databases to predict the outcomes of synthetic steps, suggest optimal reaction conditions, and even propose entirely new pathways for synthesizing 1,2,4-triazole (B32235) derivatives. This data-driven approach could identify more efficient, cost-effective, and sustainable methods for producing this compound. Furthermore, generative models can design novel derivatives by modifying the core structure to achieve specific target properties. For instance, algorithms could explore variations of the alkyl chain or substitutions on the triazole ring to predict molecules with enhanced performance as corrosion inhibitors or as building blocks for functional polymers. These computational strategies enable a "design-on-demand" approach to materials discovery, moving from laborious trial-and-error experimentation to highly targeted synthesis. nih.govmdpi.com
| AI/ML Application Area | Potential Impact on this compound Research |
| Retrosynthesis Prediction | Identifies novel, more efficient, or "greener" synthetic pathways. |
| Property Prediction (QSPR) | Forecasts physical, chemical, or performance properties (e.g., solubility, corrosion inhibition efficiency) of new derivatives. |
| Generative Modeling | Designs new triazole-based molecules with optimized, user-defined properties for specific applications. |
| Reaction Optimization | Predicts optimal reaction conditions (temperature, catalyst, solvent) to maximize yield and minimize byproducts. |
Advanced In Situ Spectroscopic and Imaging Techniques for Reaction Monitoring
Understanding and optimizing the synthesis of this compound requires precise control over reaction kinetics and mechanisms. Advanced in situ spectroscopic and imaging techniques are emerging as powerful tools for real-time, non-invasive monitoring of chemical transformations, providing insights that are impossible to obtain through traditional offline analysis.
Techniques such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of products and intermediates directly within the reaction vessel. nih.gov This allows for a detailed understanding of the reaction mechanism and kinetics. nih.gov For instance, monitoring the cycloaddition reactions often used to form triazole rings can reveal the influence of catalysts and reaction conditions with high temporal resolution. nih.gov
Furthermore, the unique properties of the triazole nucleus are being exploited in advanced imaging. For example, 1,2,4-triazoles have been investigated as T2-exchange contrast agents for Magnetic Resonance Imaging (MRI). nih.gov This opens up the possibility of using MRI not just for medical diagnostics, but also as a sophisticated method to spatially and temporally image enzymatic or chemical reactions involving triazole derivatives in real-time. nih.gov Applying such techniques to the synthesis of this compound could provide unprecedented data for process optimization and quality control.
| Technique | Information Gained | Relevance to this compound Synthesis |
| Real-Time NMR Spectroscopy | Concentration of reactants, intermediates, and products over time; reaction kinetics and mechanism. | Precise process control, optimization of yield, and mechanistic understanding. nih.gov |
| In Situ FTIR/Raman Spectroscopy | Changes in vibrational modes corresponding to specific functional groups. | Tracking the formation of the triazole ring and consumption of starting materials. nih.gov |
| In Situ Spectroelectrochemistry | Real-time optical (UV-Vis) and electrochemical data during redox processes. | Characterizing electroactive triazole-containing materials like phthalocyanines. researchgate.net |
| T2-Exchange MRI | Changes in magnetic resonance contrast based on proton exchange rates. | Potential for non-invasive imaging of reaction progress and distribution in complex media. nih.gov |
Exploration of Bio-inspired and Sustainable Applications (excluding biological activity)
The search for environmentally friendly and sustainable chemical solutions is a major driver of modern research. 1,2,4-triazole derivatives are well-positioned to contribute to this area, particularly in materials protection. The most prominent sustainable application for compounds like this compound is in the field of corrosion inhibition.
Triazole compounds are effective corrosion inhibitors for various metals and alloys, including carbon steel, because the nitrogen heteroatoms can coordinate with metal atoms on the surface. nih.govnih.gov This interaction, combined with the formation of a closely packed molecular layer, creates a barrier that shields the metal from corrosive environments. nih.govekb.eg The 5-hexyl group in this compound is particularly advantageous, as the long alkyl chain enhances the hydrophobicity of the protective film, further preventing water and corrosive ions from reaching the metal surface. Research on the closely related compound 5-hexylsulfanyl-1,2,4-triazole has demonstrated the potential of such structures to serve as eco-friendly corrosion inhibitors. bohrium.com Future research will likely focus on optimizing these properties and incorporating this compound into smart, self-healing coatings or as a green alternative to more toxic inhibitors.
| Sustainable Application | Role of this compound | Key Structural Features |
| Corrosion Inhibition | Forms a protective, self-assembled film on metal surfaces. | Triazole ring (N atoms) for coordination to the metal; Hexyl chain for a dense, hydrophobic barrier. nih.govnih.gov |
| Functional Materials | Acts as a stable building block (linker) in metal-organic frameworks (MOFs) or polymers. | The triazole ring is chemically and thermally stable, providing rigidity and coordination sites. ripublication.com |
| Green Chemistry | Can be used as a ligand or catalyst in environmentally benign synthetic processes. | The triazole moiety can coordinate with metal catalysts, influencing their activity and selectivity. |
Development of Novel Characterization Methods for Complex this compound Architectures
The ability of this compound to participate in intermolecular interactions, such as hydrogen bonding and van der Waals forces, enables it to form complex, ordered structures beyond the single-molecule level. The presence of both a polar triazole head and a nonpolar hexyl tail makes it a candidate for self-assembly into supramolecular structures like nanofibers, organogels, or self-assembled monolayers (SAMs) on surfaces. arabjchem.orgresearchgate.net
The future development of materials based on these architectures depends on novel characterization methods to probe their structure and properties at the nanoscale. While traditional techniques like FTIR and NMR are used to confirm molecular structure, more advanced methods are needed to understand supramolecular organization. arabjchem.orgrdd.edu.iq Scanning electron microscopy (SEM) can visualize the morphology of self-assembled structures like nanofibers. arabjchem.org For surface-bound architectures such as SAMs, techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can provide atomic-level resolution of the molecular packing and ordering.
Furthermore, surface-sensitive spectroscopic techniques are crucial. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition and binding state of elements within the assembled layer, while techniques like contact angle measurements can quantify the macroscopic properties, such as hydrophobicity, that result from the molecular self-organization. The application of these advanced characterization tools will be essential for establishing structure-property relationships and guiding the rational design of new functional materials based on this compound.
| Characterization Method | Type of Information | Application for this compound Architectures |
| Scanning Electron Microscopy (SEM) | Micro- and nanoscale morphology. | Visualizing self-assembled structures like organogels or nanofibers. arabjchem.org |
| Scanning Tunneling Microscopy (STM) | Atomic-scale surface topography and electronic structure. | Determining the packing and orientation of molecules in a self-assembled monolayer (SAM). |
| Atomic Force Microscopy (AFM) | Nanoscale surface topography, adhesion, and mechanical properties. | Imaging the surface of complex films and measuring their physical properties. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of a surface. | Confirming the presence and chemical integrity of a molecular layer on a substrate. |
| Contact Angle Goniometry | Surface wettability and energy. | Quantifying the hydrophobicity of a surface functionalized with this compound. |
Q & A
Q. What are the recommended synthetic routes for 5-hexyl-1H-1,2,4-triazole, and how can reaction conditions be optimized for purity?
-
Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, 5-aryl-1,2,4-triazoles are synthesized by refluxing precursors like hydrazine derivatives with carbonyl compounds in acidic media (e.g., HBr/AcOH at 120°C for 55 hours, yielding ~78% after recrystallization) . Optimization includes adjusting reaction time, temperature, and stoichiometry. Purity is enhanced via column chromatography (e.g., silica gel with methylene chloride/methanol mixtures) and recrystallization (ethanol or ethanol/water systems) .
-
Key Data :
| Parameter | Example Conditions | Yield/Purity |
|---|---|---|
| Reaction Time | 55 hours (HBr/AcOH) | 78% yield |
| Solvent System | Ethanol/water | >95% purity |
Q. How should researchers handle safety risks associated with 1,2,4-triazole derivatives?
- Methodological Answer : Triazoles like 3-amino-1H-1,2,4-triazole exhibit hazards such as skin sensitization (H317), reproductive toxicity (H361), and aquatic toxicity (H411) . Mitigation includes:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Local exhaust systems to prevent inhalation of dust/aerosols .
- Waste Disposal : Collect spills in sealed containers and dispose via approved facilities .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms structure via ¹H/¹³C chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HPLC-MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles using SHELX software .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
-
Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties (HOMO/LUMO energies) and thermochemical parameters (atomization energies, ionization potentials). For example, Becke’s 1993 functional achieved <2.4 kcal/mol deviation in thermochemical data . Software like Gaussian or ORCA is used with basis sets (e.g., 6-31G**) for accuracy.
-
Key Data :
| Functional | Application | Error Margin |
|---|---|---|
| B3LYP | Thermochemical predictions | ±2.4 kcal/mol |
Q. How do structural modifications (e.g., alkyl chain length) affect the biological activity of 1,2,4-triazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Longer alkyl chains (e.g., hexyl) enhance lipophilicity, improving membrane permeability. For instance, 5-aryl-triazoles with methylsulfonyl groups showed COX-2 inhibition (IC₅₀ < 1 µM) .
- Experimental Testing : Mushroom tyrosinase assays or cell-based models (e.g., IC₅₀ determination via spectrophotometry) .
Q. How should contradictory data in crystallographic or spectroscopic analyses be resolved?
- Methodological Answer :
- Cross-Validation : Compare XRD data (SHELXL-refined) with computational models (Mercury Software) to resolve bond-length discrepancies .
- Error Analysis : Apply statistical tools (e.g., Chauvenet’s criterion) to identify outliers in replicated experiments .
Methodological Tables
Q. Table 1: Hazard Classification of 1,2,4-Triazole Derivatives
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Sensitization | H317 | Use nitrile gloves |
| Reproductive Toxicity | H361 | Avoid exposure; use fume hoods |
| Aquatic Toxicity | H411 | Prevent environmental release |
Q. Table 2: Key Synthetic Parameters for Triazole Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 80–120°C | Higher temps increase cyclization |
| Solvent Polarity | Medium (e.g., ethanol) | Balances solubility and purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
